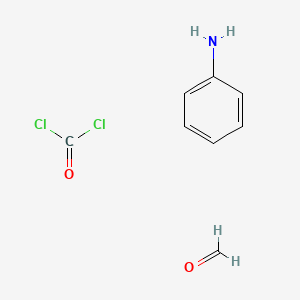
Aniline;carbonyl dichloride;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, carbonyl dichloride, and formaldehyde are three distinct chemical compounds that can interact to form various products. Aniline is an aromatic amine with the formula (C_6H_5NH_2), carbonyl dichloride (also known as phosgene) has the formula (COCl_2), and formaldehyde is the simplest aldehyde with the formula (CH_2O). These compounds are significant in organic chemistry and industrial applications due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aniline: Aniline is typically synthesized by the reduction of nitrobenzene using iron and hydrochloric acid or by catalytic hydrogenation.
Carbonyl Dichloride: Carbonyl dichloride is produced industrially by the reaction of carbon monoxide and chlorine gas in the presence of a catalyst such as activated carbon.
Formaldehyde: Formaldehyde is produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.
Industrial Production Methods
Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene.
Carbonyl Dichloride: Carbonyl dichloride is produced on a large scale by the reaction of carbon monoxide and chlorine gas.
Formaldehyde: Formaldehyde is produced industrially by the oxidation of methanol in the presence of metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline: Undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. It also reacts with aldehydes and ketones to form Schiff bases.
Carbonyl Dichloride: Reacts with amines to form ureas and carbamates, and with alcohols to form carbonates.
Formaldehyde: Participates in addition reactions with nucleophiles, such as the formation of hemiacetals and acetals with alcohols.
Common Reagents and Conditions
Aniline: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Carbonyl Dichloride: Reacts with amines and alcohols under mild conditions to form various derivatives.
Formaldehyde: Reacts with amines, alcohols, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Aniline: Forms nitroaniline, bromoaniline, and sulfanilic acid.
Carbonyl Dichloride: Forms ureas, carbamates, and carbonates.
Formaldehyde: Forms hemiacetals, acetals, and Schiff bases.
Wissenschaftliche Forschungsanwendungen
Chemistry
Aniline: Used as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.
Carbonyl Dichloride: Used in the production of polyurethanes and polycarbonates.
Formaldehyde: Used in the production of resins, plastics, and as a disinfectant.
Biology and Medicine
Aniline: Used in the synthesis of drugs and as an intermediate in the production of various pharmaceuticals.
Carbonyl Dichloride: Limited use due to its toxicity, but it is used in the synthesis of certain pharmaceuticals.
Formaldehyde: Used as a tissue fixative and disinfectant in medical laboratories.
Industry
Aniline: Used in the production of rubber processing chemicals, herbicides, and dyes.
Carbonyl Dichloride: Used in the production of isocyanates for polyurethane foams.
Formaldehyde: Used in the production of adhesives, resins, and as a preservative.
Wirkmechanismus
Aniline: Acts as a nucleophile in electrophilic aromatic substitution reactions, forming various substituted anilines.
Carbonyl Dichloride: Acts as an acylating agent, reacting with nucleophiles to form ureas, carbamates, and carbonates.
Formaldehyde: Acts as an electrophile in addition reactions, forming hemiacetals, acetals, and Schiff bases.
Vergleich Mit ähnlichen Verbindungen
Aniline: Similar compounds include toluidine and xylidine, which are also aromatic amines but differ in the position and number of methyl groups.
Carbonyl Dichloride: Similar compounds include thiophosgene and oxalyl chloride, which are also acyl chlorides but differ in their reactivity and applications.
Formaldehyde: Similar compounds include acetaldehyde and benzaldehyde, which are also aldehydes but differ in their carbon chain length and aromaticity.
Conclusion
Aniline, carbonyl dichloride, and formaldehyde are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique reactivity and ability to form various derivatives make them valuable in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
32055-14-4 |
|---|---|
Molekularformel |
C8H9Cl2NO2 |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
aniline;carbonyl dichloride;formaldehyde |
InChI |
InChI=1S/C6H7N.CCl2O.CH2O/c7-6-4-2-1-3-5-6;2-1(3)4;1-2/h1-5H,7H2;;1H2 |
InChI-Schlüssel |
BBTBDWHKOCOVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)N.C(=O)(Cl)Cl |
Verwandte CAS-Nummern |
32055-14-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


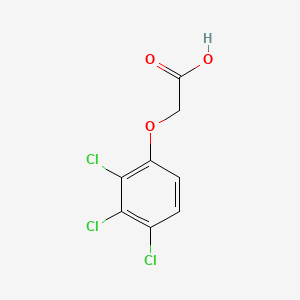

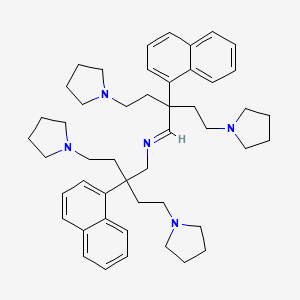
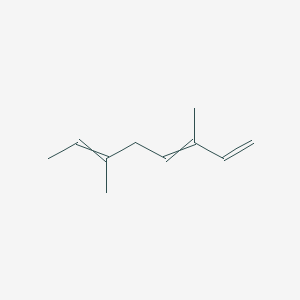

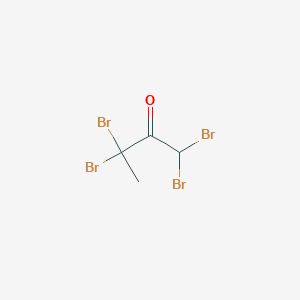

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
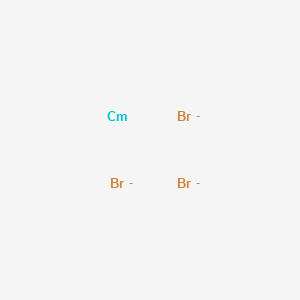
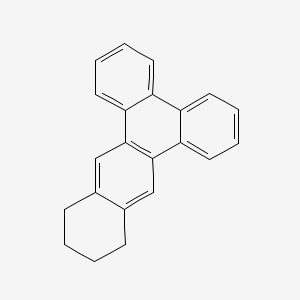
phosphanium bromide](/img/structure/B14687257.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
